Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18787527
InChI: InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18787527

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Standard InChI Key NSMMWYHDNYTZAD-KGZKBUQUSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CNC[C@H]1O.Cl
Canonical SMILES CCOC(=O)C1CNCC1O.Cl

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride belongs to the pyrrolidine family, a saturated heterocycle with a secondary amine. The trans configuration of the hydroxyl (-OH) and ester (-COOEt) groups at positions 4 and 3 creates a rigid spatial arrangement, influencing its interactions in chiral environments. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, improving aqueous solubility for laboratory and industrial use .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC7H14ClNO3\text{C}_7\text{H}_{14}\text{ClNO}_3
Molecular Weight195.64 g/mol
IUPAC Nameethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate hydrochloride
SMILES NotationCCOC(=O)[C@@H]1CNC[C@H]1O.Cl
CAS Number2102860-91-1

Stereochemical Significance

The (3R,4S)(3R,4S)-trans stereochemistry is critical for its role in asymmetric synthesis. This configuration enables selective interactions with enzymes and chiral catalysts, facilitating the production of enantiopure pharmaceuticals . Computational studies suggest that the hydroxyl group’s axial position stabilizes hydrogen-bonding networks, enhancing its utility in supramolecular chemistry.

Synthesis and Preparation Strategies

Enzymatic Resolution Methods

A groundbreaking synthesis route, described in CA2568836C, employs lipase-catalyzed enantioselective hydrolysis of racemic pyrrolidinone precursors . This method avoids chromatographic purification, favoring scalable and cost-effective production:

  • Substrate Preparation: Racemic 3,4-trans-disubstituted pyrrolidinone derivatives (e.g., benzyl-protected intermediates) are synthesized from glycine ethyl ester.

  • Enzymatic Hydrolysis: Lipases selectively hydrolyze one enantiomer, yielding (3R,4R)(3R,4R)- or (3S,4S)(3S,4S)-hydroxymethylpyrrolidine precursors with >98% enantiomeric excess (ee) .

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Purification Steps
Enzymatic Resolution85–9298–99Crystallization
Traditional Chemical60–7580–90Chromatography

Chemical Synthesis Alternatives

Classical approaches involve ring-closing metathesis or cyclization of amino alcohols, but these often require hazardous reagents (e.g., phosgene) and generate racemic mixtures. The enzymatic method’s superiority lies in its green chemistry profile and scalability .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water (50mg/mL\geq 50 \, \text{mg/mL}) and polar aprotic solvents (e.g., DMSO, ethanol) . The crystalline form remains stable under ambient conditions for >24 months but degrades above 150°C, releasing HCl gas.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (D2_2O): δ 4.25 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, -COOCH2_2CH3_3), 3.98 (m, 1H, C4-OH), 3.45 (dd, J=11.2HzJ = 11.2 \, \text{Hz}, 1H, C3-CH), 2.90–3.10 (m, 4H, pyrrolidine ring) .

  • IR (KBr): 3400 cm1^{-1} (O-H stretch), 1725 cm1^{-1} (ester C=O), 1600 cm1^{-1} (N-H bend).

Applications in Organic Synthesis

Chiral Building Block

The compound’s rigid trans configuration makes it a precursor for:

  • PNP Inhibitors: Key intermediates in purine nucleoside phosphorylase inhibitors, which target T-cell malignancies .

  • Peptidomimetics: The pyrrolidine ring mimics proline’s conformation in bioactive peptides, enabling drug design.

Derivatization Reactions

  • Ester Hydrolysis: Treatment with aqueous NaOH yields trans-4-hydroxypyrrolidine-3-carboxylic acid, a ligand for asymmetric catalysis.

  • N-Alkylation: Quaternization of the amine produces cationic surfactants with antimicrobial properties .

Role in Medicinal Chemistry

Pharmacophore Development

The hydroxyl and ester groups serve as hydrogen-bond donors and acceptors, enhancing binding to targets like proteases and kinases. Preclinical studies highlight its utility in:

  • Antiviral Agents: Analogues inhibit viral polymerases by mimicking ribose moieties .

  • Neuroprotective Drugs: Pyrrolidine derivatives modulate NMDA receptors, mitigating excitotoxicity in stroke models.

Comparative Analysis with Analogous Compounds

Versus Cis Isomers

The trans isomer’s staggered conformation reduces steric hindrance, accelerating nucleophilic substitutions compared to the cis form. For example, trans-4-hydroxypyrrolidine-3-carboxylate reacts 3× faster with benzyl bromide in DMF .

Versus Non-Halogenated Salts

The hydrochloride salt’s solubility in biological buffers (pH7.4\text{pH} \, 7.4) is 5× higher than the free base, favoring in vitro assays .

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